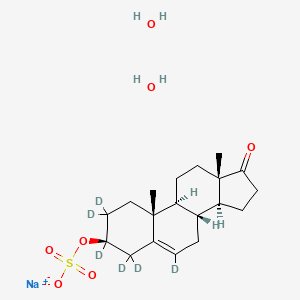
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is a deuterium-labeled version of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. This compound is used primarily in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .
Applications De Recherche Scientifique
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.
Biology: Helps in understanding the role of dehydroepiandrosterone sulfate in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of dehydroepiandrosterone sulfate in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it behaves similarly to dehydroepiandrosterone sulfate but allows for precise tracking in biological systems. It interacts with steroid receptors and enzymes involved in steroid metabolism, providing insights into the pharmacokinetics and dynamics of dehydroepiandrosterone sulfate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroepiandrosterone sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone: The parent steroid hormone without the sulfate group.
Dehydroepiandrosterone-d6: A deuterium-labeled version of dehydroepiandrosterone without the sulfate group.
Uniqueness
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of the compound’s behavior is crucial .
Propriétés
Formule moléculaire |
C19H31NaO7S |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
sodium;[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1/i3D,7D2,11D2,13D;;; |
Clé InChI |
NLNMKDUYGPNWAO-ATZAKXLYSA-M |
SMILES isomérique |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)[O-])([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.O.O.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















